BenchChemオンラインストアへようこそ!

1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine

Lipophilicity Drug design Physicochemical profiling

1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine (CAS 2034306-63-1, molecular formula C₁₁H₁₁ClFNO, molecular weight 227.66 g/mol) is a synthetic azetidine derivative bearing both a 4-chlorobenzoyl N-substituent and a 3-fluoromethyl ring substituent. The azetidine scaffold is recognized as a privileged motif in medicinal chemistry due to its balanced molecular rigidity and satisfactory stability, conferring desirable conformational constraint for target engagement.

Molecular Formula C11H11ClFNO
Molecular Weight 227.66
CAS No. 2034306-63-1
Cat. No. B2614428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine
CAS2034306-63-1
Molecular FormulaC11H11ClFNO
Molecular Weight227.66
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)Cl)CF
InChIInChI=1S/C11H11ClFNO/c12-10-3-1-9(2-4-10)11(15)14-6-8(5-13)7-14/h1-4,8H,5-7H2
InChIKeyLHLXZXQOCJWBOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine (CAS 2034306-63-1): Structural Identity, Physicochemical Profile, and Procurement Baselines


1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine (CAS 2034306-63-1, molecular formula C₁₁H₁₁ClFNO, molecular weight 227.66 g/mol) is a synthetic azetidine derivative bearing both a 4-chlorobenzoyl N-substituent and a 3-fluoromethyl ring substituent [1]. The azetidine scaffold is recognized as a privileged motif in medicinal chemistry due to its balanced molecular rigidity and satisfactory stability, conferring desirable conformational constraint for target engagement [2]. Computed physicochemical properties include an XLogP3 of 2.4, zero hydrogen bond donors, two hydrogen bond acceptors, a topological polar surface area of 20.3 Ų, and two rotatable bonds [1]. Commercial sourcing information indicates a typical purity specification of 98% (HPLC) .

Why Generic Azetidine Building Blocks Cannot Substitute 1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine (2034306-63-1) in Rigorous Research Programs


Substituting 1-(4-chlorobenzoyl)-3-(fluoromethyl)azetidine with a simpler azetidine analog—such as the unsubstituted 3-(fluoromethyl)azetidine (CAS 1443983-83-2, MW 89.11), 1-(4-chlorobenzoyl)azetidine (CAS 790205-90-2, MW 195.65), or 1-benzoyl-3-(fluoromethyl)azetidine (CAS 2703779-28-4, MW 193.22)—would alter at least one critical molecular property dimension relevant to target binding, physicochemical behaviour, or synthetic tractability. The 4-chlorobenzoyl group contributes to π-stacking and halogen-bonding interactions with target proteins [1], while the fluoromethyl group modulates lipophilicity, metabolic stability, and amine basicity relative to non-fluorinated analogs [2]. Removal or alteration of either functional handle changes the computed XLogP3 (2.4 for the target compound versus approximately 0.7 for the unsubstituted 3-(fluoromethyl)azetidine [3]), molecular weight, and hydrogen-bonding capacity, which cumulatively affect membrane permeability, solubility, and pharmacokinetic profiles. The dual-functionalized nature of this compound—combining both N-acyl and C-fluoroalkyl substitution—represents a specific physicochemical vector that cannot be replicated by single-substitution analogs [2].

Quantitative Differentiation Evidence for 1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine (2034306-63-1) Relative to Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: 1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine vs. 1-Benzoyl-3-(fluoromethyl)azetidine

The 4-chloro substituent on the benzoyl ring increases computed lipophilicity by approximately 0.7 log units relative to the unsubstituted benzoyl analog. The target compound exhibits an XLogP3 of 2.4 [1], whereas 1-benzoyl-3-(fluoromethyl)azetidine (CAS 2703779-28-4) has a computed XLogP3 of approximately 1.7 [2]. This difference is consistent with the established Hansch π constant for aromatic chlorine (~+0.71) [3].

Lipophilicity Drug design Physicochemical profiling

Molecular Weight and TPSA Comparison: Impact on CNS Drug-Likeness Parameters

For CNS-targeted programs, the combination of molecular weight and topological polar surface area (TPSA) is a critical filter. The target compound has MW = 227.66 Da and TPSA = 20.3 Ų [1]. In contrast, the non-benzoylated precursor 3-(fluoromethyl)azetidine (CAS 1443983-83-2) has MW = 89.11 Da and TPSA = 12.0 Ų [2]. While the precursor falls far below typical CNS drug-likeness thresholds (MW < 400, TPSA < 90 Ų [3]), it lacks the benzoyl moiety required for target interactions in many receptor- or enzyme-based assays. The target compound's TPSA of 20.3 Ų remains well within CNS-favorable range, while the increased MW reflects the addition of a pharmacophoric 4-chlorobenzoyl group.

CNS drug-likeness Physicochemical properties Molecular design

Hydrogen Bond Acceptor Count and Its Influence on Oral Bioavailability Predictors

The target compound has exactly 2 hydrogen bond acceptors (HBA = 2) and 0 hydrogen bond donors (HBD = 0) [1]. This profile complies with Lipinski's Rule of Five (HBA ≤ 10, HBD ≤ 5) and Veber's rules (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) [2]. By comparison, 1-(4-chlorobenzoyl)azetidine (CAS 790205-90-2), which lacks the fluoromethyl group, also has HBA = 2, but does not benefit from the metabolic stabilization and lipophilicity modulation conferred by the fluoromethyl substituent [3]. In the context of lead optimization, the fluoromethyl group has been demonstrated to reduce oxidative metabolism at adjacent positions on saturated heterocycles [3].

Oral bioavailability Rule of Five Hydrogen bonding

Rotatable Bond Count and Conformational Pre-Organization for Target Engagement

The target compound possesses exactly 2 rotatable bonds (the N–C(O) bond linking the azetidine ring to the carbonyl carbon, and the C3–CH₂F bond) [1]. In contrast, linear or monocyclic analogs with comparable atom count but lacking the constrained azetidine core typically exhibit 4–6 rotatable bonds [2]. The azetidine ring itself imposes significant conformational rigidity due to ring strain (~26.3 kcal/mol for azetidine vs. ~6.5 kcal/mol for pyrrolidine and ~0 kcal/mol for piperidine) [3]. A lower number of rotatable bonds correlates with reduced entropic penalty upon target binding, potentially improving binding affinity and ligand efficiency metrics in fragment-based or structure-based drug design programs [2].

Conformational restriction Entropic penalty Ligand efficiency

Commercial Purity Specification as a Procurement Decision Factor

Commercially, 1-(4-chlorobenzoyl)-3-(fluoromethyl)azetidine is offered at a documented purity specification of 98% (HPLC) by at least one major research chemical supplier . This compares favorably with the typical 95% purity specification reported for several close analogs, including 1-benzoyl-3-(fluoromethyl)azetidine (CAS 2703779-28-4) and the unsubstituted 3-(fluoromethyl)azetidine . While 95% purity is acceptable for many early-stage screening applications, the 98% specification reduces the likelihood of confounding biological assay results arising from impurities and may be preferable for biophysical assays (e.g., SPR, ITC, X-ray crystallography) where higher compound integrity is required.

Chemical procurement Purity specification Quality control

Recommended Research and Procurement Application Scenarios for 1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine (2034306-63-1)


Medicinal Chemistry Lead Optimization Programs Requiring Fluorinated, Conformationally Constrained Building Blocks

The dual-substituted azetidine core is suitable for medicinal chemistry teams seeking to replace flexible linkers or larger saturated heterocycles with a compact, rigid scaffold. The fluoromethyl group provides a documented strategy for modulating amine basicity and metabolic stability [1], while the 4-chlorobenzoyl group offers a handle for π-stacking and halogen-bonding interactions with protein targets [2]. This compound can serve as a late-stage intermediate in the synthesis of kinase inhibitors, GPCR modulators, or epigenetic target ligands where conformational pre-organization (2 rotatable bonds) and CNS-compatible TPSA (20.3 Ų) are prioritized [3].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 227.66 Da and only 2 rotatable bonds, this compound fits the fragment-like property space (MW < 300, rotatable bonds ≤ 3) [3]. Its XLogP3 of 2.4 balances aqueous solubility and membrane permeability requirements for fragment screening. The compound can be incorporated into fragment libraries targeting enzymes or receptors where halogen-aryl interactions are expected to contribute to binding affinity [2].

Chemical Biology Probe Development Requiring Defined Physicochemical Properties

The fixed HBA count (2), absence of HBD (0), and moderate lipophilicity (XLogP3 = 2.4) make this compound an attractive starting point for designing chemical probes with predictable cell permeability. The 4-chlorobenzoyl moiety can be exploited for photoaffinity labeling or click-chemistry derivatization strategies, while the fluoromethyl group provides a spectroscopic handle (¹⁹F NMR) for monitoring cellular uptake, target engagement, or metabolic fate [1].

Synthetic Methodology Development Leveraging Azetidine Ring Chemistry

The azetidine ring's inherent strain (~26.3 kcal/mol) and the presence of both N-acyl and C-fluoromethyl substituents make this compound a useful substrate for developing or validating ring-opening, ring-expansion, or C–H functionalization methodologies [4]. The 4-chlorobenzoyl group can serve as a directing group in transition-metal-catalyzed transformations, while the fluoromethyl group provides a reporter for ¹⁹F NMR-based reaction monitoring [1].

Quote Request

Request a Quote for 1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.